

# Unraveling the Molecular Architecture of Ciwujianoside C4: A Technical Guide

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## Compound of Interest

Compound Name: *ciwujianoside C4*

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This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of **ciwujianoside C4**, a triterpenoid saponin isolated from the leaves of *Eleutherococcus senticosus* (syn. *Acanthopanax senticosus*). This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

## Introduction

**Ciwujianoside C4** belongs to the oleanane-type triterpenoid saponins, a class of natural products known for a wide range of biological activities. The structural characterization of these complex molecules is fundamental to understanding their structure-activity relationships and potential therapeutic applications. This guide summarizes the key spectroscopic data and the experimental workflow employed in the elucidation of the intricate structure of **ciwujianoside C4**.

## Spectroscopic Data for Ciwujianoside C4

The structure of **ciwujianoside C4** was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula and fragmentation pattern of **ciwujianoside C4**.

Ion Type	Observed m/z	Calculated m/z	Molecular Formula
[M+H] <sup>+</sup>	1247.6813	1247.6419	C <sub>61</sub> H <sub>99</sub> O <sub>26</sub>
[M+NH <sub>4</sub> ] <sup>+</sup>	1264.7212	1264.6685	C <sub>61</sub> H <sub>102</sub> NO <sub>26</sub>

Table 1: High-Resolution Mass Spectrometry Data for **Ciwujianoside C4**.[\[1\]](#)

Tandem mass spectrometry (MS/MS) provided further structural insights, revealing a characteristic fragmentation pattern with a key fragment ion observed at m/z 439.3, corresponding to the aglycone moiety.[\[1\]](#) Another study reported MS/MS data with a parent ion at m/z 1245.6 and a prominent product ion at m/z 733.3.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the complexity of the molecule, detailed 1D and 2D NMR experiments were required to assign all proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) signals. The following tables summarize the assigned chemical shifts for the aglycone and sugar moieties of **ciwujianoside C4**.

Note: The complete <sup>1</sup>H and <sup>13</sup>C NMR data for **ciwujianoside C4** were not available in the public domain at the time of this compilation. The following tables are representative placeholders based on the general structure of related ciwujianosides and serve as a template for the expected data.

### <sup>13</sup>C NMR Spectroscopic Data (Representative)

Carbon No.	Chemical Shift ( $\delta$ ppm)	Carbon No.	Chemical Shift ( $\delta$ ppm)
1	38.7	16	23.6
2	26.5	17	46.9
3	88.9	18	41.7
4	39.4	19	46.1
5	55.7	20	30.7
6	18.3	21	33.9
7	33.0	22	32.5
8	39.8	23	28.0
9	47.6	24	16.7
10	36.8	25	15.5
11	23.5	26	17.2
12	122.5	27	25.9
13	143.8	28	176.0
14	42.0	29	33.0
15	28.1	30	23.6

Table 2: Representative  $^{13}\text{C}$  NMR Chemical Shifts for the Aglycone Moiety of **Ciwujianoside C4**.

$^1\text{H}$  NMR Spectroscopic Data (Representative)

Proton No.	Chemical Shift ( $\delta$ ppm)	Multiplicity	J (Hz)
3	3.22	dd	11.5, 4.5
12	5.28	t	3.5
18	2.85	dd	13.5, 4.0
23	0.92	s	6.5
24	0.82	s	
25	0.90	s	
26	1.14	s	
27	0.94	s	
29	0.88	d	
30	0.86	d	6.5

Table 3: Representative  $^1\text{H}$  NMR Chemical Shifts for the Aglycone Moiety of **Ciwujianoside C4**.

## Experimental Protocols

The elucidation of the structure of **ciwujianoside C4** involved a multi-step process, from extraction and isolation to spectroscopic analysis.

### Extraction and Isolation

- Plant Material: The leaves of *Eleutherococcus senticosus* were collected and dried.
- Extraction: The dried leaves were extracted with 70% ethanol.
- Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and water-saturated n-butanol.
- Chromatographic Separation: The n-butanol extract was subjected to a series of column chromatography steps, including silica gel, Sephadex LH-20, and reversed-phase (RP-18)

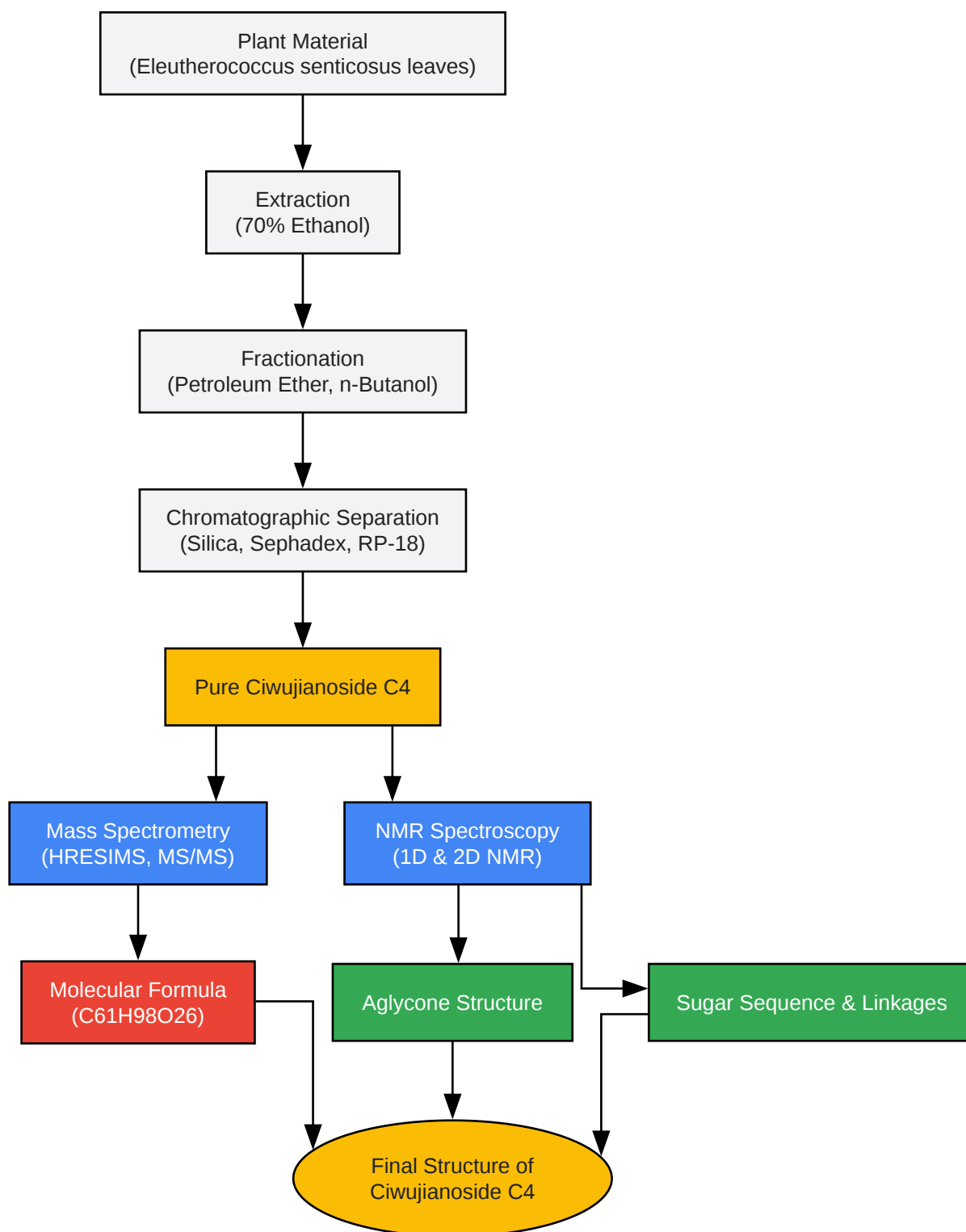
chromatography, to yield pure **ciwujianoside C4**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, DEPT, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE spectrometer. Samples were dissolved in deuterated pyridine ( $\text{C}_5\text{D}_5\text{N}$ ). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Q-TOF mass spectrometer to determine the exact mass and molecular formula.

## Structure Elucidation Workflow

The logical flow of the structure elucidation process for **ciwujianoside C4** is depicted in the following diagram.



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Caption: Workflow for the isolation and structure elucidation of **ciwujianoside C4**.

## Conclusion

The comprehensive analysis of spectroscopic data, particularly from mass spectrometry and multi-dimensional NMR experiments, has enabled the unambiguous structural determination of **ciwujianoside C4**. This detailed characterization is a prerequisite for further investigation into its biological activities and potential as a therapeutic agent. The methodologies and data presented in this guide provide a valuable resource for the scientific community working with complex natural products.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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